Molecular Size and Hydrogen-Bonding Complexity vs. 3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 620586-96-1)
The target compound carries an additional 3-(3,5-dimethylbenzamido) group at the benzofuran 3-position that is absent in the simpler comparator 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 620586-96-1). This results in a higher molecular weight (429.4 vs. 310.3 g/mol), an increase of five hydrogen-bond acceptors (from three to eight), and a larger polar surface area (estimated ≥120 Ų vs. ~65 Ų) . The extra pharmacophoric features are likely to influence target recognition and selectivity in biochemical assays.
| Evidence Dimension | Molecular weight, H-bond acceptor count, and polar surface area |
|---|---|
| Target Compound Data | MW 429.4 g/mol; HBA 8; PSA est. ≥120 Ų |
| Comparator Or Baseline | 3,5-Dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide (CAS 620586-96-1): MW 310.3 g/mol; HBA 3; PSA ~65 Ų |
| Quantified Difference | ΔMW +119.1 g/mol; ΔHBA +5; ΔPSA ≥55 Ų |
| Conditions | In silico comparison using Chemsrc and ChemDiv structural data |
Why This Matters
A larger, more functionalized scaffold can achieve higher target-binding affinity and improved selectivity, critical factors when choosing a lead compound for medicinal chemistry optimization.
